N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2,6-dimethyl-1-piperidinecarbothioamide
Overview
Description
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2,6-dimethyl-1-piperidinecarbothioamide is a useful research compound. Its molecular formula is C21H27N3O3S2 and its molecular weight is 433.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.14938408 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Compounds with similar structures have been utilized in chemical synthesis, demonstrating reactivity patterns that can be leveraged for the creation of novel molecules. For example, sulfonyl chlorides like those derived from related sulfonamide reactions have been explored for their reactivity and utility in producing various sulfonamides under different conditions, showcasing the versatility of these groups in synthetic chemistry (Cremlyn & Nunes, 1987)[https://consensus.app/papers/reactions-npchlorosulfonylphenylmaleimide-cremlyn/c09882c6f0bb59b1a37d3298aa19dcc8/?utm_source=chatgpt].
Anticancer Applications
Sulfonyl and piperidine derivatives have been investigated for their anticancer properties. For instance, benzene sulfonamide derivatives have shown potential as anticancer agents against specific cell lines, indicating the possible utility of similar structures in developing new therapeutic agents (Mohamed et al., 2022)[https://consensus.app/papers/computationl-molecular-docking-studies-benzene-mohamed/bd625680d5ad568b80192dadcbdea719/?utm_source=chatgpt].
Enzyme Inhibition
Sulfonamide groups have been studied extensively for their role in enzyme inhibition, particularly in the context of therapeutic applications. Some derivatives have been shown to inhibit key biological enzymes, suggesting a potential pathway for drug development targeting various diseases (Oinuma et al., 1991)[https://consensus.app/papers/synthesis-evaluation-substituted-benzenesulfonamides-oinuma/b6e73131d376598f85ae91ea36316edb/?utm_source=chatgpt].
Material Science
The synthesis and application of novel materials, such as nanofiltration membranes incorporating sulfonated compounds, demonstrate the utility of these chemical functionalities in enhancing the properties of materials for specific applications, such as water treatment and dye removal (Liu et al., 2012)[https://consensus.app/papers/novel-sulfonated-nanofiltration-membranes-improved-liu/5e7ef8cfd05154cd939d5933f46ab5bb/?utm_source=chatgpt].
Properties
IUPAC Name |
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2,6-dimethylpiperidine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2/c1-15-5-4-6-16(2)24(15)21(28)22-17-9-13-20(14-10-17)29(25,26)23-18-7-11-19(27-3)12-8-18/h7-16,23H,4-6H2,1-3H3,(H,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCRBKDKMRSVOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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